molecular formula C10H12N2O6 B1605992 Thymidine-5'-carboxylic acid CAS No. 3544-99-8

Thymidine-5'-carboxylic acid

Cat. No. B1605992
CAS RN: 3544-99-8
M. Wt: 256.21 g/mol
InChI Key: TURHENGAFSXIAQ-UHFFFAOYSA-N
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Description

Thymidine-5’-carboxylic acid is a remarkable biomedical compound, exhibiting immense potential in studying a plethora of ailments linked to DNA synthesis and reparative processes . It predominantly serves as a precursor for an array of thymidine derivatives . It is a nucleoside consisting of one thymine molecule linked to a deoxyribose sugar molecule .


Synthesis Analysis

Thymidine-5’-carboxylic acid has been obtained by the catalytic oxidation of nucleosides . Another method involves the reaction of 5’-O-tritylthymidine and picolylchloride in the presence of NaH .


Molecular Structure Analysis

The thymidine derivatives formed a zwitterion structure with a pyridinium proton and a carboxylate moiety in a crystalline state due to the transfer of a proton from the carboxylic acid to the pyridyl moiety .


Chemical Reactions Analysis

Thymidine-5’-carboxylic acid can be conjugated to a cationic manganese (III) porphyrin (Mn-TMPyP) that is also appended with a carboxylic acid functional group . The carboxylic acid functional group is activated with 1-1’-carbonyldiimidazole followed by the reaction with 1-hydroxybenzotriazole (HOBt) .


Physical And Chemical Properties Analysis

Thymidine-5’-carboxylic acid exists in solid form as small white crystals or white crystalline powder . It has a molecular weight of 242.229 u and a melting point of 185 °C . The stability of deoxythymidine under standard temperature and pressure (STP) is very high .

Scientific Research Applications

Isolation from Natural Sources

Thymidine-5'-carboxylic acid, along with 2′-deoxyuridine-5′-carboxylic acid, has been isolated from the ascidian Aplidium fuscum, a marine organism. This discovery marked the first isolation of 2′-deoxynucleoside uronic acids from natural sources, previously known only as synthetic products (Demattè et al., 1986).

Crystal Structure Analysis

Thymidine 5'-carboxylic acid's crystal structure has been analyzed, revealing its bond angles and distances, which are consistent with those of thymidine and thymidine 5′-phosphate. This study provided insights into its molecular structure and potential interactions (Suck et al., 1974).

Synthesis of Molecular Mimics

Research has been conducted on synthesizing mimics of thymidine, including dicarboxylic acid 5′-monoesters of thymidine. These compounds were evaluated as triphosphate mimics, which could have implications in understanding and manipulating nucleic acid processes (Wellmar et al., 1996).

Incorporation in Oligonucleotides

Thymidine-5'-carboxylic acid has been used in the synthesis of a carboxamide linked T*T dimer and its incorporation into oligonucleotides. This research contributes to understanding how modified nucleotides can be integrated into DNA strands and their effects on DNA properties (Chur et al., 1993).

Chromosomal Studies

Tritium-labeled thymidine has been crucial in studying the organization and duplication of chromosomes. Although not directly thymidine-5'-carboxylic acid, these studies highlight the importance of thymidine derivatives in understanding DNA synthesis and cellular division (Taylor et al., 1957).

Inhibitor Studies

Thymidine-5'-carboxylic acid and its derivatives have been studied as inhibitors of thymidine kinases. This research has implications for understanding enzyme inhibition and potential therapeutic applications (Schibli et al., 2003).

Histogenesis Studies

Labelled thymidine, including its analogues, has been used in autoradiography studies for understanding cell migration during histogenesis, demonstrating its utility in developmental biology (Angevine & Sidman, 1961).

DNA Synthesis Tracking

Thymidine analogues, such as thymidine-5'-carboxylic acid, are essential in tagging replicating cells for the study of DNA synthesis, thereby playing a crucial role in cell biology and cancer research (Cavanagh et al., 2011).

Corneal Epithelium Growth Study

Thymidine, including its derivatives, has been used to study the proliferation and migration of epithelial cells, aiding in understanding tissue regeneration and growth (Hanna & O'Brien, 1960).

Metabolism Studies in Organisms

Studies on the metabolism of thymidine derivatives in organisms like Neurospora crassa offer insights into nucleic acid metabolism and enzyme functions (Shaffer et al., 1975).

Safety And Hazards

Thymidine-5’-carboxylic acid is moderately toxic by the intraperitoneal route . It is an experimental teratogen and has experimental reproductive effects . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

Thymidine-5’-carboxylic acid exhibits immense potential in studying a plethora of ailments linked to DNA synthesis and reparative processes . Its pivotal contribution to nucleic acid metabolism renders it indispensable in the realm of molecular biology investigations . It is expected to find extensive application in medical practice as a hypotensive, cardiotonic, and thrombolytic agent .

properties

IUPAC Name

(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c1-4-3-12(10(17)11-8(4)14)6-2-5(13)7(18-6)9(15)16/h3,5-7,13H,2H2,1H3,(H,15,16)(H,11,14,17)/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHENGAFSXIAQ-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymidine-5'-carboxylic acid

CAS RN

3544-99-8
Record name Thymidine-5′-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3544-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymidine-5'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
D Suck, W Saenger, W Rohde - … et Biophysica Acta (BBA)-Nucleic Acids …, 1974 - Elsevier
… kinase (dT + dTMP) and thymidylate kinase (dTMP -+ dTDP) from Walker 256 carcinoma we found that both enzymes are inhibited by the thymidine analog thymidine 5’-carboxylic acid (…
Number of citations: 24 www.sciencedirect.com
J Hoshino, J Kuwabara… - Journal of Nanoscience …, 2013 - ingentaconnect.com
… (BAIB)12 gave 3 -O(4-pyridyl)thymidine-5 -carboxylic acid (2) at 69% yield. The reaction of 5 -O… 3 -O-(2-pyridyl)thymidine-5 -carboxylic acid (4) was obtained by the same procedure as 2 …
Number of citations: 1 www.ingentaconnect.com
PC Montevecchi, A Manetto, ML Navacchia… - Tetrahedron, 2004 - Elsevier
… We have chosen the tert-butyl perester of thymidine-5′-carboxylic acid 1 as a possible precursor of the pseudo C-4′ radical 2. Perester 1 has been obtained in 30% overall yield …
Number of citations: 22 www.sciencedirect.com
GP Moss, CB Reese, K Schofield, R Shapiro… - Journal of the Chemical …, 1963 - pubs.rsc.org
… Mixed mp and infrared spectrum (KBr disc) confirmed that this was not l-methylthymidine-5'-carboxylic acid, although both compounds had virtually identical electrophoretic properties in …
Number of citations: 51 pubs.rsc.org
LS Kappen, IH Goldberg… - Proceedings of the …, 1982 - National Acad Sciences
… Peak I was also oxidized with alkaline sodium hypoiodite as described (21); the product was compared by chromatography and electrophoresis with thymidine-5'-carboxylic acid …
Number of citations: 82 www.pnas.org
J Zemlicka, R Gasser, JV Freisler… - Journal of the American …, 1972 - ACS Publications
… Substitution of dimethylformamide dimethyl acetal (2a) in the reaction with thymidine-5 '-carboxylic acid (la) leads to methyl 3-methylthymidine-5 '-carboxylate (4) as the principal product …
Number of citations: 59 pubs.acs.org
M Sela, H Ungar-Waron… - Proceedings of the …, 1964 - National Acad Sciences
… Uridine-5'-carboxylic acid and thymidine-5'-carboxylic acid were synthesized according to Moss et al.2"N,N'-dicyclohexylcarbodiimide (0.5 gm, Fluka, Switzerland) was added to a …
Number of citations: 103 www.pnas.org
M Sela, H Ungar-Waron - Methods in Enzymology, 1968 - Elsevier
… The attachment of thymidine-5'-carboxylic acid to multichain poly- DL -alanyl-poly- L -lysine … This chapter discusses the preparation of thymidine-5'-carboxylic acid, preparation of …
Number of citations: 2 www.sciencedirect.com
N Demattè, A Guerriero, F Lafargue, F Pietra - … Biochemistry and Physiology …, 1986 - Elsevier
… Thymidine-5'-carboxylic acid 1 and 2'-deoxyuridine-5'-carboxylic acid 2, previously only known as synthetic products, have been isolated from the ascidian Aplidium (=Amaroucium)…
Number of citations: 16 www.sciencedirect.com
H Ungar-Waron, E Hurwitz, JC Jaton, M Sela - Biochimica et Biophysica …, 1967 - Elsevier
… On the other hand, nucleoside 5'-carboxylic acids were not used in inhibition studies, as uridine 5'-carboxylic acid and thymidine 5'-carboxylic acid inhibited efficiently a different …
Number of citations: 58 www.sciencedirect.com

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